2-Quinolin-2-ylsulfanylbutanoic acid
Overview
Description
2-Quinolin-2-ylsulfanylbutanoic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The quinoline moiety is a heterocyclic aromatic compound that has been extensively studied due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-2-ylsulfanylbutanoic acid can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents to introduce the sulfanyl and butanoic acid groups. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives . This method involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Other methods include the Friedländer synthesis and the Pfitzinger reaction, which also provide efficient routes to quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-2-ylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Quinolin-2-ylsulfanylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinolin-2-ylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, quinoline derivatives can interfere with hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Quinolin-2-ylsulfanylbutanoic acid include other quinoline derivatives such as chloroquine, quinine, and quinoline N-oxides .
Uniqueness
What sets this compound apart from other quinoline derivatives is its unique combination of the sulfanyl and butanoic acid groups, which may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-11(13(15)16)17-12-8-7-9-5-3-4-6-10(9)14-12/h3-8,11H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKXJMHSAGBJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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